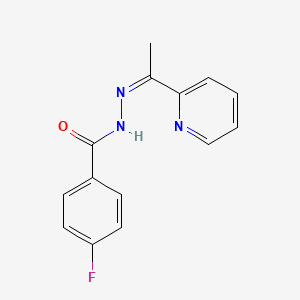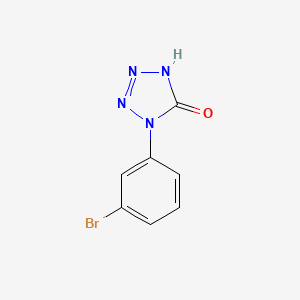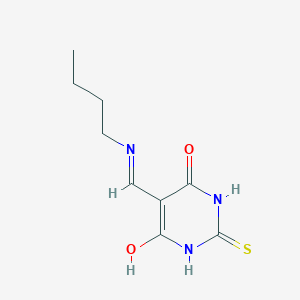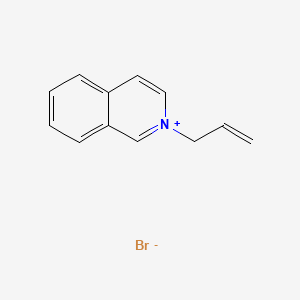
Lethal toxin inhibitor DN1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₂FN₃O. It is known for its unique structural properties, which include a fluorine atom attached to a benzene ring and a hydrazide group linked to a pyridine ring through an ethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide typically involves the condensation of 4-fluorobenzohydrazide with 2-acetylpyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.
Scientific Research Applications
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Industry: It may be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, its hydrazone group can participate in redox reactions, contributing to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzohydrazide: Lacks the pyridine ring and ethylidene bridge, making it less complex.
2-Acetylpyridine: Contains the pyridine ring but lacks the hydrazide group and fluorine atom.
N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide: Similar structure but without the fluorine atom.
Uniqueness
4-Fluoro-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]benzohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
5325-69-9 |
|---|---|
Molecular Formula |
C14H12FN3O |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
4-fluoro-N-[(Z)-1-pyridin-2-ylethylideneamino]benzamide |
InChI |
InChI=1S/C14H12FN3O/c1-10(13-4-2-3-9-16-13)17-18-14(19)11-5-7-12(15)8-6-11/h2-9H,1H3,(H,18,19)/b17-10- |
InChI Key |
PHKNHJHCBOJBTD-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)F)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(3-methoxybenzoyl)-5'-methyl-1'-(thiophene-2-carbonyl)spiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1656474.png)


![2,3,6-trimethyl-N,4-diphenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B1656477.png)
![2-[5-(2,5-Dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenyl-1,3-thiazole;hydrobromide](/img/structure/B1656478.png)
![N-[(Z)-1-[(4-Bromophenyl)carbamoyl]-2-(4-dimethylaminophenyl)vinyl]benzamide](/img/structure/B1656483.png)
![N-[(Z)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-2-chlorobenzamide](/img/structure/B1656484.png)
![[1,2-Bis(propylsulfonyl)indolizin-3-yl]-(4-nitrophenyl)methanone](/img/structure/B1656486.png)

![2-[(2,4-Dimethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B1656491.png)
![N-[(E)-(7-Hydroxynaphthalen-1-yl)methylideneamino]-3,5-dinitrobenzamide](/img/structure/B1656492.png)
![6-Hydroxy-5-[(2-methoxyphenyl)iminomethyl]-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B1656493.png)


